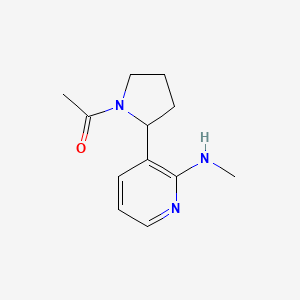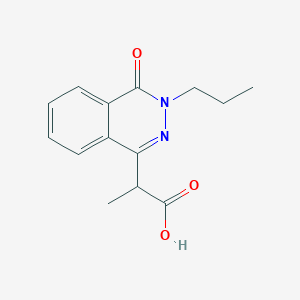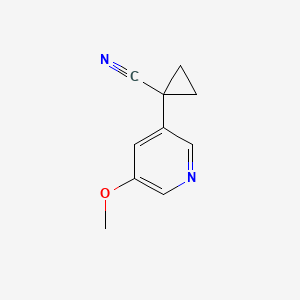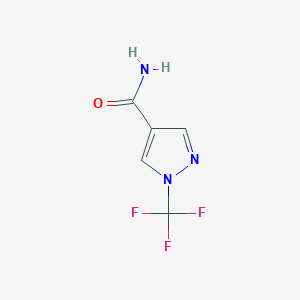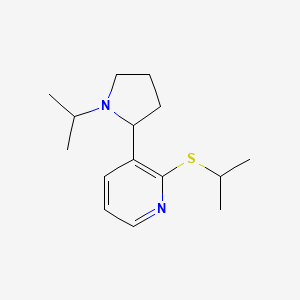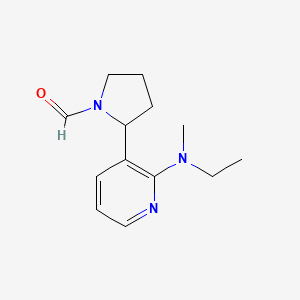
2-(2-(Ethyl(methyl)amino)pyridin-3-yl)pyrrolidine-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(Ethyl(methyl)amino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a chemical compound with the molecular formula C₁₃H₁₉N₃O. It is a research chemical used primarily in the field of medicinal chemistry. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a pyridine ring, which is a six-membered nitrogen-containing heterocycle. The presence of these rings makes it a versatile scaffold for the development of biologically active compounds .
准备方法
The synthesis of 2-(2-(Ethyl(methyl)amino)pyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves the construction of the pyrrolidine and pyridine rings followed by their functionalization. One common synthetic route includes the reaction of 2-(methylamino)pyridine with ethyl bromide to form 2-(ethyl(methyl)amino)pyridine. This intermediate is then reacted with pyrrolidine-1-carbaldehyde under specific conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to ensure high yield and purity .
化学反应分析
2-(2-(Ethyl(methyl)amino)pyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted pyridine derivatives .
科学研究应用
2-(2-(Ethyl(methyl)amino)pyridin-3-yl)pyrrolidine-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of 2-(2-(Ethyl(methyl)amino)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine and pyridine rings allow the compound to fit into the active sites of these targets, potentially inhibiting or activating their functions. The exact pathways involved depend on the specific biological context and the nature of the target .
相似化合物的比较
Similar compounds to 2-(2-(Ethyl(methyl)amino)pyridin-3-yl)pyrrolidine-1-carbaldehyde include:
2-(2-(Methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde: Lacks the ethyl group, which may affect its biological activity and chemical reactivity.
2-(2-(Ethyl(methyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylic acid:
2-(2-(Ethyl(methyl)amino)pyridin-3-yl)pyrrolidine-1-methanol: Contains a primary alcohol group instead of an aldehyde group, which may influence its reactivity and biological interactions.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
属性
分子式 |
C13H19N3O |
|---|---|
分子量 |
233.31 g/mol |
IUPAC 名称 |
2-[2-[ethyl(methyl)amino]pyridin-3-yl]pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C13H19N3O/c1-3-15(2)13-11(6-4-8-14-13)12-7-5-9-16(12)10-17/h4,6,8,10,12H,3,5,7,9H2,1-2H3 |
InChI 键 |
DHYAKNDOKGULQB-UHFFFAOYSA-N |
规范 SMILES |
CCN(C)C1=C(C=CC=N1)C2CCCN2C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





